5-Bromo-2-fluoro-3-pyridinecarbonyl chloride
Overview
Description
5-Bromo-2-fluoro-3-pyridinecarbonyl chloride: is a chemical compound with the molecular formula C6H2BrClFNO and a molecular weight of 238.44 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride typically involves the chlorination of 5-Bromo-2-fluoro-3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5-Bromo-2-fluoro-3-pyridinecarboxylic acid+SOCl2→5-Bromo-2-fluoro-3-pyridinecarbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: The major products are derivatives of pyridine where the chloride group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. It serves as a building block for the development of molecules with biological activity.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 5-Bromo-2-chloro-3-fluoropyridine
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
Comparison: 5-Bromo-2-fluoro-3-pyridinecarbonyl chloride is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the reactive carbonyl chloride group. This combination of functional groups makes it a versatile intermediate for various chemical reactions, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-3-1-4(5(8)11)6(9)10-2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDVNPCOYRXRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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